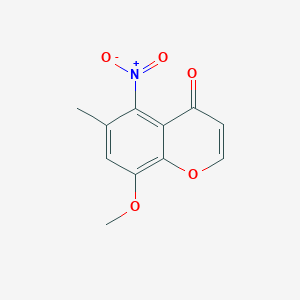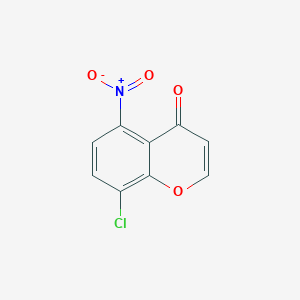![molecular formula C18H17BrF3NO3 B300379 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300379.png)
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as BPTF inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTF is a protein that plays a crucial role in regulating gene expression and chromatin remodeling. Inhibition of BPTF has been shown to have significant effects on various cellular processes, making it an attractive target for drug discovery and development.
Wirkmechanismus
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors work by binding to the bromodomain of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide from interacting with chromatin and regulating gene expression, leading to changes in cellular processes.
Biochemical and Physiological Effects
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have significant effects on various biochemical and physiological processes. In cancer cells, inhibition of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death and sensitize cells to chemotherapy. In addition, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have effects on memory formation and synaptic plasticity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors in lab experiments is their specificity for 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, which allows researchers to study the effects of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibition on cellular processes with minimal off-target effects. However, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors can also have limitations, such as their potential toxicity and the need for further optimization to improve their efficacy and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the development and application of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors. One area of research is the development of more potent and selective 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors in cancer patients. Furthermore, the role of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in various diseases and cellular processes, such as neurodegeneration and immune function, is still being explored and could provide new avenues for drug discovery.
Synthesemethoden
The synthesis of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 2-bromo-5-methoxybenzoic acid with propyl chloroformate, followed by the reaction of the resulting intermediate with 2-(trifluoromethyl)aniline. The final product is obtained by reacting the intermediate with N,N-dimethylformamide dimethyl acetal and 4-methylmorpholine.
Wissenschaftliche Forschungsanwendungen
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have potential applications in various areas of scientific research, including cancer biology, epigenetics, and neuroscience. In cancer biology, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been identified as a promising target for the treatment of various types of cancer, including breast, lung, and prostate cancer. Inhibition of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Eigenschaften
Produktname |
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
|---|---|
Molekularformel |
C18H17BrF3NO3 |
Molekulargewicht |
432.2 g/mol |
IUPAC-Name |
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17BrF3NO3/c1-3-8-26-16-13(19)9-11(10-15(16)25-2)17(24)23-14-7-5-4-6-12(14)18(20,21)22/h4-7,9-10H,3,8H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
DQQCXFURWMXLFH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-amino-2,4-dioxo-8H-pyrido[2,3-d]pyrimidine-5,6-dicarbonitrile](/img/structure/B300296.png)


![3-[2-(Benzyloxy)-4-methoxyphenyl]-2-methoxy-1-phenyl-1-propanol](/img/structure/B300300.png)


![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)

![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)




![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)